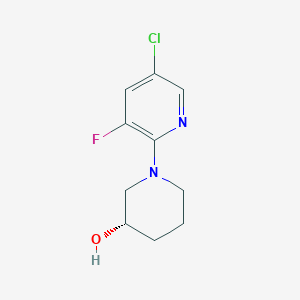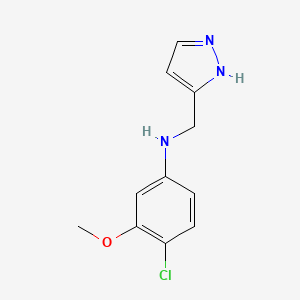![molecular formula C12H11BrClNO2 B6634742 [5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol](/img/structure/B6634742.png)
[5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol is an organic compound characterized by the presence of a furan ring substituted with a bromo-chloroaniline moiety and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-3-chloroaniline and furan-2-carbaldehyde.
Condensation Reaction: The 4-bromo-3-chloroaniline undergoes a condensation reaction with furan-2-carbaldehyde in the presence of a suitable base such as sodium hydroxide or potassium carbonate.
Reduction: The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
[5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromo and chloro groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, [5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials, including polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of [5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-chloroaniline: Shares the bromo-chloroaniline moiety but lacks the furan and methanol groups.
Furan-2-carbaldehyde: Contains the furan ring but lacks the bromo-chloroaniline and methanol groups.
[5-(Anilinomethyl)furan-2-yl]methanol: Similar structure but without the bromo and chloro substituents.
Uniqueness
[5-[(4-Bromo-3-chloroanilino)methyl]furan-2-yl]methanol is unique due to the combination of its bromo-chloroaniline moiety with a furan ring and a methanol group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
[5-[(4-bromo-3-chloroanilino)methyl]furan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClNO2/c13-11-4-1-8(5-12(11)14)15-6-9-2-3-10(7-16)17-9/h1-5,15-16H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXURIQQLLQLQKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=CC=C(O2)CO)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-6-[3-(2-hydroxyethyl)piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B6634671.png)
![[4-[(2-Ethylsulfanylethylamino)methyl]phenyl]methanol](/img/structure/B6634680.png)
![2-[1-(6-Aminopyrimidin-4-yl)piperidin-3-yl]ethanol](/img/structure/B6634693.png)

![1-[3-[(3-Methyloxetan-3-yl)methylamino]phenyl]imidazolidin-2-one](/img/structure/B6634698.png)
![N,2-dimethyl-5-[(3-methyloxetan-3-yl)methylamino]benzenesulfonamide](/img/structure/B6634703.png)
![[4-[[(4-Fluoro-3-methylphenyl)methylamino]methyl]phenyl]methanol](/img/structure/B6634705.png)
![N-[2-[(1,3-dimethylindol-2-yl)methylamino]ethyl]cyclopropanecarboxamide](/img/structure/B6634708.png)
![tert-butyl N-[4-methoxy-2-(1,3-thiazol-4-ylmethylamino)phenyl]carbamate](/img/structure/B6634715.png)
![6-[3-(dimethylamino)piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B6634727.png)
![6-chloro-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridin-3-amine](/img/structure/B6634728.png)

![3-[[(1-Tert-butylpyrazol-4-yl)methylamino]methyl]-2-methyloxolan-3-ol](/img/structure/B6634754.png)
